N-benzyl-2-phenylsulfanylacetamide
Description
N-Benzyl-2-phenylsulfanylacetamide is a sulfur-containing acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a phenylsulfanyl moiety at the second carbon of the acetamide backbone. Its synthesis typically involves alkylation reactions, such as the treatment of N-substituted 2-phenylacetamides with benzyl chloride under basic conditions (e.g., powdered potassium hydroxide) in solvents like toluene, often enhanced by phase-transfer catalysts to improve reaction efficiency . The phenylsulfanyl group contributes to its lipophilicity, which may influence bioavailability and metabolic stability compared to non-sulfur analogs.
Properties
IUPAC Name |
N-benzyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYTNOIJYJRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329075 | |
| Record name | N-benzyl-2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71433-01-7 | |
| Record name | N-benzyl-2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenylsulfanylacetamide typically involves the reaction of benzylamine with phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of N-benzyl-2-phenylsulfonylacetamide.
Reduction: Formation of N-benzyl-2-phenylethylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-phenylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Nitrophenyl)-2-phenylacetamide
- Structural Differences : The nitrogen atom is substituted with a 4-nitrophenyl group instead of benzyl, and it lacks the sulfur-containing phenylsulfanyl moiety.
- Reactivity: The electron-withdrawing nitro group enhances the electrophilicity of the amide nitrogen, facilitating alkylation reactions.
- Synthetic Conditions : Both compounds undergo benzylation with benzyl chloride, but N-(4-nitrophenyl)-2-phenylacetamide exhibits higher reactivity in phase-transfer-catalyzed environments (e.g., 18-crown-6 in toluene), achieving faster reaction rates compared to N-benzyl derivatives .
N-Phenyl-2-phenylacetamide
- Structural Differences : The nitrogen substituent is a simple phenyl group, and the compound lacks the phenylsulfanyl group.
- Reactivity : The absence of electron-withdrawing substituents on the nitrogen results in lower alkylation efficiency. For example, benzylation of N-phenyl-2-phenylacetamide requires prolonged reaction times or higher temperatures compared to N-benzyl-2-phenylsulfanylacetamide .
- Applications : N-Phenyl-2-phenylacetamide is primarily a synthetic intermediate, whereas the sulfur atom in this compound may confer enhanced binding affinity in biological systems (e.g., enzyme inhibition).
N-Ethyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
- Structural Differences : This compound features a benzimidazole ring attached to the sulfanyl group and an ethyl-phenyl substitution on the nitrogen.
- Pharmacological Potential: Benzimidazole derivatives are well-documented in drug discovery (e.g., antiviral and anticancer agents), suggesting that this analog may have broader therapeutic applications than this compound .
Phenoxy-Based Acetamides (e.g., Nimesulide)
- Structural Differences: Compounds like Nimesulide replace the sulfur atom with an oxygen-containing phenoxy group.
- Biological Activity: Sulfur atoms generally enhance membrane permeability and enzyme inhibition via thiol-disulfide interactions, which phenoxy analogs lack .
Data Tables
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Reactivity Trends : Electron-withdrawing N-substituents (e.g., 4-nitrophenyl) accelerate alkylation reactions, while bulky groups (e.g., benzyl) may hinder steric access .
- Biological Potential: Sulfur-containing analogs like this compound show promise in drug design due to their ability to interact with cysteine residues in proteins, a feature absent in phenoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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